molecular formula C22H32N2O7 B125937 Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate CAS No. 150618-12-5

Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate

Cat. No.: B125937
CAS No.: 150618-12-5
M. Wt: 436.5 g/mol
InChI Key: BVSQWZNXUCGKIW-KRWDZBQOSA-N
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Description

Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate is a complex organic compound that features both Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) protecting groups These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate typically involves multiple steps, starting from simpler organic molecules. One common route involves the protection of amino groups using Boc and Cbz groups, followed by the formation of the heptanoate backbone through esterification reactions. The reaction conditions often include the use of organic solvents like dichloromethane or ethyl acetate, and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) for esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce carbonyl functionalities.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4(S)-Boc-amino-3-oxo-hexanoate: Similar structure but lacks the Cbz protecting group.

    Ethyl 4(S)-Cbz-amino-3-oxo-heptanoate: Similar structure but lacks the Boc protecting group.

    Ethyl 4(S)-amino-3-oxo-heptanoate: Lacks both Boc and Cbz protecting groups.

Uniqueness

Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate is unique due to the presence of both Boc and Cbz protecting groups, which provide versatility in synthetic applications. The dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in complex organic synthesis.

Properties

IUPAC Name

ethyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-7-(phenylmethoxycarbonylamino)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O7/c1-5-29-19(26)14-18(25)17(24-21(28)31-22(2,3)4)12-9-13-23-20(27)30-15-16-10-7-6-8-11-16/h6-8,10-11,17H,5,9,12-15H2,1-4H3,(H,23,27)(H,24,28)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSQWZNXUCGKIW-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)[C@H](CCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454091
Record name Ethyl (4S)-7-{[(benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]-3-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150618-12-5
Record name Ethyl (4S)-7-{[(benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]-3-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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